molecular formula C16H18N2O3S B4683850 4-{[(4-propylphenyl)sulfonyl]amino}benzamide

4-{[(4-propylphenyl)sulfonyl]amino}benzamide

Cat. No. B4683850
M. Wt: 318.4 g/mol
InChI Key: PHTDIGFFGUQROK-UHFFFAOYSA-N
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Description

4-{[(4-propylphenyl)sulfonyl]amino}benzamide is a sulfonamide compound. Sulfonamides are significant due to their applications in the pharmaceutical industry. Research on this compound focuses on its molecular structure, synthesis, chemical reactions, and physical and chemical properties.

Synthesis Analysis

  • The synthesis of similar sulfonamide compounds involves reactions between amine and sulfonyl groups. For instance, a compound was synthesized from 4-aminobenzene-1-sulfonamide with benzoic acid using peptide coupling reagents (Udhayasurian, Sivakumar, Sankar, & Gopukumar, 2020).

Molecular Structure Analysis

  • The molecular structure of sulfonamide compounds is often elucidated using spectroscopic techniques like FTIR, NMR, and X-ray diffraction. Such analyses reveal details about intramolecular hydrogen bonding and molecular geometry (Bertolasi, Ferretti, Gilli, & Benedetti, 1993).

Chemical Reactions and Properties

  • Sulfonamide compounds like this compound can undergo various chemical reactions, often involving nucleophilic displacement or condensation reactions. These reactions can lead to the formation of new functional groups and compounds with specific activities (Saxena, Rao, Prabhakaran, & Ninan, 2003).

Physical Properties Analysis

  • The physical properties of sulfonamide compounds are characterized by methods like thermal analysis, mass spectrometry, and solubility tests. These studies provide insights into the compound's stability, melting points, and solubility in various solvents (Mehdipour‐Ataei & Hatami, 2007).

Chemical Properties Analysis

  • Chemical properties, including reactivity and potential biological activity, can be studied through various spectroscopic techniques and theoretical calculations. For example, the reactivity of similar compounds has been characterized using natural bond orbital analysis and studies on molecular orbitals (Sarojini, Krishnan, Kanakam, & Muthu, 2013).

properties

IUPAC Name

4-[(4-propylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-2-3-12-4-10-15(11-5-12)22(20,21)18-14-8-6-13(7-9-14)16(17)19/h4-11,18H,2-3H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTDIGFFGUQROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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